1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride
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Overview
Description
1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the ethoxy and thiophen-2-ylmethoxy groups. The final step involves the formation of the methanamine derivative and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency and minimize waste, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine
- 1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrobromide
Uniqueness
1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S.ClH/c1-2-21-19-11-15(12-20-13-16-5-3-9-22-16)7-8-18(19)23-14-17-6-4-10-24-17;/h3-11,20H,2,12-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEZKUKYIPGYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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